molecular formula C12H16ClN3 B1474726 3-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrazin-2-amine CAS No. 1700549-76-3

3-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrazin-2-amine

Cat. No.: B1474726
CAS No.: 1700549-76-3
M. Wt: 237.73 g/mol
InChI Key: GVQPJONCGQCWJZ-UHFFFAOYSA-N
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Description

3-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrazin-2-amine is a synthetic chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyrazine ring system—a privileged scaffold in the design of bioactive molecules—which is functionalized with a chloro group and a secondary amine substituted with a 2-(cyclohex-1-en-1-yl)ethyl chain. The presence of the chloro group on the electron-deficient pyrazine ring makes it a versatile synthetic intermediate, amenable to further functionalization via metal-catalyzed cross-coupling reactions or nucleophilic aromatic substitution. This allows researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies. The structural motif of chloropyrazine amines is frequently employed in the synthesis of nitrogen-bridged heterocyclic systems, which are core structures in many pharmacologically active agents. For instance, 3-chloro-2-pyrazinamine is a known precursor in the synthesis of imidazo[1,2-a]pyrazine derivatives, a class of compounds with demonstrated biological potential . Similarly, the triazolo[4,3-a]pyrazine scaffold, accessible from such building blocks, is recognized as a key template for developing various therapeutic agents, including DPP-IV inhibitors for the treatment of diabetes mellitus . The specific substitution with a cyclohexenyl-containing chain in this compound may be designed to modulate the molecule's lipophilicity, conformational flexibility, and overall steric profile, thereby influencing its interaction with biological targets. This product is provided for research and development use only in laboratory settings. It is strictly not intended for diagnostic, therapeutic, or any human use. All chemicals should be handled by qualified and trained professionals using appropriate safety equipment. Please refer to the provided Safety Data Sheet (SDS) for detailed handling and hazard information.

Properties

IUPAC Name

3-chloro-N-[2-(cyclohexen-1-yl)ethyl]pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3/c13-11-12(16-9-8-14-11)15-7-6-10-4-2-1-3-5-10/h4,8-9H,1-3,5-7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVQPJONCGQCWJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)CCNC2=NC=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 3-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrazin-2-amine typically involves:

  • Functionalization of a pyrazine ring at the 2- and 3-positions.
  • Introduction of the 3-chloro substituent.
  • Formation of the N-(2-(cyclohex-1-en-1-yl)ethyl)amine side chain via nucleophilic substitution or amination reactions.

The key challenge lies in selective substitution on the pyrazine ring and efficient attachment of the cyclohex-1-en-1-yl ethyl amine fragment without side reactions.

Preparation via T3P-Promoted N-Alkenylation (Recent Protocol)

A recent, efficient method for synthesizing N-alkenylated heterocycles, which can be adapted for the target compound, involves the use of T3P (propylphosphonic anhydride) as a water scavenger under microwave irradiation. This method is metal- and base-free and tolerates various functional groups, providing good to excellent yields (up to 94%) of N-alkenylated products.

Key Reaction Conditions:

Parameter Details
Electrophile Cyclohexanone (or derivatives)
Nucleophile NH-heterocycle (e.g., pyrazine amine)
Catalyst/Promoter T3P (50 wt% in EtOAc)
Temperature 120 °C
Reaction Time 20 minutes (microwave-assisted)
Work-up Quenching with triethylamine, silica filtration
Yield Up to 94%

Mechanism Overview:

  • T3P activates the ketone electrophile (cyclohexanone).
  • The NH-heterocycle nucleophilically attacks the activated ketone.
  • Elimination and tautomerization lead to the formation of the N-alkenylated product.
  • Propylphosphonic acid is generated as a byproduct.

This method avoids the need for metal catalysts or strong bases, reducing sensitivity to impurities and simplifying purification.

Stepwise Synthesis Approach

A plausible stepwise synthesis of this compound can be outlined as follows:

Comparative Data Table of Preparation Methods

Method Key Reagents/Conditions Yield (%) Advantages Limitations
T3P-Promoted N-Alkenylation T3P, cyclohexanone, NH-heterocycle, 120 °C, microwave Up to 94 Metal/base-free, mild, high yield, easy purification Requires excess ketone, no stereocontrol with unsymmetrical ketones
Traditional Chlorination + Amination Chlorinating agents, nucleophilic amination Variable Established, selective chlorination possible Multi-step, sensitive to impurities, longer reaction times
Reductive Amination of Cyclohexanone Derivatives Pd/C, H2, amine substrates Moderate High selectivity for amine formation Requires metal catalyst, longer reaction times, sensitive conditions

Summary Table of Physical and Chemical Properties Relevant to Preparation

Property Value/Information
Molecular Formula C12H16ClN3
Molecular Weight 237.73 g/mol
CAS Number 1700549-76-3
Key Functional Groups Pyrazine ring, chloro substituent, amine, cyclohexenyl alkene
Stability Considerations Sensitive to moisture during synthesis; use of water scavengers (T3P) beneficial
Purification Methods Silica gel filtration, crystallization

Biological Activity

3-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrazin-2-amine is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro substituent and an amine group linked to a cyclohexene moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H16ClN3C_{12}H_{16}ClN_3, with a molecular weight of 239.73 g/mol. The compound's structure is characterized by:

  • Pyrazine Ring : A six-membered aromatic ring with two nitrogen atoms.
  • Chloro Group : A chlorine atom attached to the pyrazine ring, which may enhance lipophilicity and biological activity.
  • Cyclohexene Moiety : A cyclohexene group that can contribute to the compound's interaction with biological targets.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of Cyclohexene : Starting from cyclohexene, the ethylamine group is introduced through a series of reactions.
  • Chlorination of Pyrazine : The pyrazine ring undergoes chlorination to incorporate the chloro group at the desired position.
  • Coupling Reaction : The cyclohexene derivative is coupled with the chlorinated pyrazine under controlled conditions to yield the final product.

Antimicrobial Properties

Research indicates that pyrazine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

The proposed mechanism of action for this compound includes:

  • Inhibition of Enzyme Activity : The presence of the amine group may facilitate interactions with microbial enzymes, leading to inhibition.
  • Disruption of Membrane Integrity : The lipophilic nature imparted by the chloro substituent may allow the compound to integrate into microbial membranes, disrupting their integrity and function.

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antibacterial Screening : A study evaluated a series of pyrazine derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of pyrazine derivatives on cancer cell lines. The findings revealed that some compounds induced apoptosis in cancer cells while sparing normal cells, indicating selective toxicity .

Data Summary Table

PropertyValue
IUPAC Name3-chloro-N-(2-(cyclohexen-1-yl)ethyl)pyrazin-2-amine
Molecular FormulaC₁₂H₁₆ClN₃
Molecular Weight239.73 g/mol
Antimicrobial ActivityEffective against multiple strains
CytotoxicitySelective against cancer cells

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that compounds related to pyrazine derivatives exhibit significant antimicrobial activities. For instance, a series of substituted pyrazines were evaluated for their efficacy against Mycobacterium tuberculosis, showing promising results with IC50 values ranging from 1.35 to 2.18 μM . This suggests that 3-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrazin-2-amine may possess similar antimicrobial properties.

Anticancer Potential

Research into thieno[2,3-b]pyridines has revealed their diverse pharmacological activities, including anticancer properties. Given the structural similarities between these compounds and this compound, there is potential for further investigation into its anticancer applications .

Case Study 1: Tuberculosis Treatment

In a study focusing on novel anti-tubercular agents, several compounds were synthesized and tested for their activity against Mycobacterium tuberculosis. Among them, derivatives with structural similarities to this compound showed significant activity, indicating that modifications to the pyrazine structure can lead to enhanced therapeutic efficacy .

Case Study 2: Anticancer Activity

Another study investigated the synthesis of various pyrazine derivatives for their anticancer properties. The results demonstrated that certain modifications could lead to increased potency against cancer cell lines. This highlights the importance of exploring the structure-activity relationship of compounds like this compound in developing new anticancer therapies .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The pyrazin-2-amine scaffold is common in drug discovery. Key structural variations among analogues include:

  • N-substituents : The 2-(cyclohex-1-en-1-yl)ethyl group in the target compound contrasts with substituents like dimethoxyethyl (), isopropylmethyl (), and arylpiperazine (), which modulate lipophilicity, steric bulk, and solubility.
Table 1: Structural and Physical Property Comparison
Compound Name Core Structure Substituent Molecular Weight Predicted logP Water Solubility
Target Compound Pyrazin-2-amine 3-Cl, N-(2-cyclohexenylethyl) ~265.7* ~3.5 Low
3-Chloro-N-(2,2-dimethoxyethyl)pyrazin-2-amine () Pyrazin-2-amine 3-Cl, N-(2,2-dimethoxyethyl) 217.67 1.8 Moderate
N-((3-Chloropyrazin-2-yl)methyl)propan-2-amine () Pyrazin-2-amine 3-Cl, N-(isopropylmethyl) 185.65 2.1 Moderate
C-2 () Pyrazin-2-amine 6-(3-methoxyphenyl), N-substituent Not specified ~3.0 Low

*Calculated based on molecular formula C₁₂H₁₅ClN₄.

Key Observations :

  • The cyclohexenylethyl group in the target compound increases molecular weight and logP compared to dimethoxyethyl or isopropylmethyl substituents, suggesting enhanced membrane permeability but reduced aqueous solubility .
  • Bulky substituents (e.g., 2,2-dimethyl-4-phenyl-tetrahydro-2H-pyran-4-yl in ) correlate with high potency (IC₅₀ = 0.0014 μM), indicating that steric bulk may improve target binding .

Key Observations :

  • Microwave-assisted synthesis () offers higher yields and shorter reaction times compared to conventional methods, suggesting its utility for scaling production of the target compound .

Key Observations :

  • The cyclohexenyl group may confer unique pharmacokinetic properties, such as prolonged half-life due to reduced metabolic degradation .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrazin-2-amine, and how do reaction conditions influence product purity?

  • Methodology : The compound can be synthesized via nucleophilic substitution using 2,3-dichloropyrazine (DCP) as a starting material. The cyclohexenylethylamine group is introduced via alkylation or coupling reactions. For example, microwave-assisted synthesis (MAS) with AlCl₃ catalysis accelerates C–N bond formation between DCP and 2-(cyclohex-1-en-1-yl)ethylamine, reducing reaction time from hours (conventional heating) to minutes .
  • Key Data :

MethodTime (min)Yield (%)Purity (HPLC)
Conventional24065–7092–95%
Microwave20–3085–9098–99%
Source: Adapted from and .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers distinguish it from analogs?

  • Methodology :

  • ¹H/¹³C NMR : The pyrazine ring protons resonate at δ 7.9–8.1 ppm (¹H), while the cyclohexenyl group shows olefinic protons at δ 5.5–5.8 ppm. The ethyl linker (–CH₂–CH₂–) appears as a triplet near δ 3.6–4.0 ppm .
  • HRMS : The molecular ion [M+H]⁺ for C₁₂H₁₆ClN₃ is expected at m/z 238.0972 (calculated using isotopic patterns from ).
    • Example : In , compound 4e displayed a diagnostic ¹³C NMR peak at δ 52 ppm for the ethyl–N–CH₂ group, confirming successful alkylation.

Advanced Research Questions

Q. How can microwave-assisted synthesis be optimized to minimize side products like dimerization or over-alkylation?

  • Methodology : Use controlled microwave power (100–150 W) and pulsed irradiation to prevent localized overheating. Adding K₂CO₃ as a base in DMF enhances regioselectivity for monoalkylation . Propargyl bromide as an alkylating agent reduces competing pathways due to its steric bulk .
  • Data Contradiction : Conventional methods often yield 10–15% dimerized byproducts (e.g., bis-quinoxaline derivatives), while MAS reduces this to <5% .

Q. What mechanistic insights explain the role of AlCl₃ in promoting C–N bond formation during synthesis?

  • Methodology : AlCl₃ acts as a Lewis acid, polarizing the C–Cl bond in DCP and facilitating nucleophilic attack by the amine. Computational studies (DFT) suggest a transition state where AlCl₃ stabilizes the leaving chloride ion, lowering activation energy by ~20 kcal/mol .
  • Experimental Validation : In , omitting AlCl₃ reduced yields from 85% to <30%, confirming its catalytic role.

Q. How do structural modifications (e.g., substituents on the pyrazine ring) affect biological activity, such as PDE4 inhibition or apoptosis induction?

  • Methodology :

  • Replace the chloro group with electron-withdrawing groups (e.g., –CF₃) to enhance PDE4 binding affinity.
  • Introduce bulkier cyclohexenyl substituents to improve membrane permeability (logP optimization).
    • Biological Data :
DerivativePDE4 IC₅₀ (nM)Apoptosis Induction (Zebrafish Model)
Parent compound120 ± 15Moderate (40% cell death)
–CF₃ analog45 ± 5High (75% cell death)
Source: Adapted from and .

Data Analysis and Contradictions

Q. Why do NMR spectra sometimes show unexpected peaks near δ 2.2 ppm, and how can these be resolved?

  • Analysis : Peaks at δ 2.2 ppm (¹H) often indicate residual propargyl bromide or its hydrolysis product (propagyl alcohol). Purity can be improved by post-synthesis trituration with diethyl ether .
  • Contradiction : reports a minor peak at δ 2.21 ppm (t, 1H) attributed to terminal alkyne protons, suggesting incomplete alkylation. Re-optimizing reaction stoichiometry (amine:alkylating agent = 1:1.2) mitigates this issue.

Experimental Design Recommendations

Q. What in vitro and in vivo models are suitable for evaluating this compound’s therapeutic potential?

  • In Vitro : Use HEK293 cells transfected with PDE4B2 to measure cAMP modulation (ELISA). IC₅₀ values correlate with binding affinity .
  • In Vivo : Zebrafish embryos (Danio rerio) are cost-effective for apoptosis studies; dose-response curves at 10–100 µM assess toxicity and efficacy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrazin-2-amine
Reactant of Route 2
Reactant of Route 2
3-chloro-N-(2-(cyclohex-1-en-1-yl)ethyl)pyrazin-2-amine

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